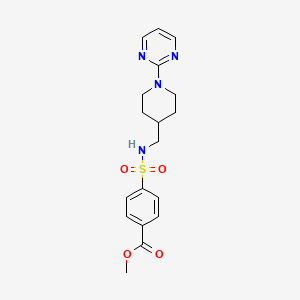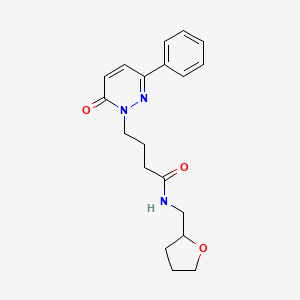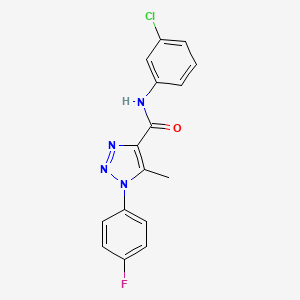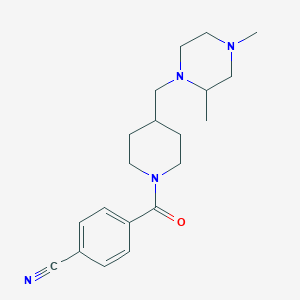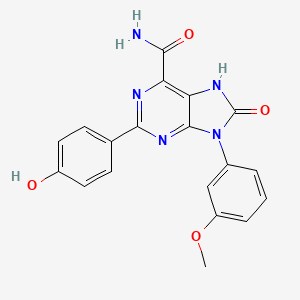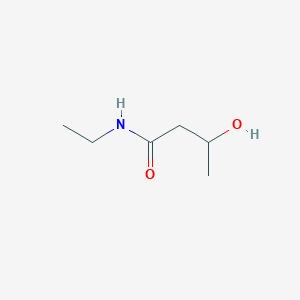
N-etil-3-hidroxibuanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-hydroxybutanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanamide, where an ethyl group is attached to the nitrogen atom and a hydroxyl group is attached to the third carbon atom of the butanamide chain
Aplicaciones Científicas De Investigación
N-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
N-Ethyl-3-hydroxybutanamide, also known as Embutramide , is a small molecule that interacts with various targets in the body.
Biochemical Pathways
It is possible that this compound could influence various pathways due to its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some studies suggest that certain derivatives of n-hydroxybutanamide may have antitumor and antimetastatic effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the biological environment within the body, including the presence of other molecules, the state of the target cells, and various physiological conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-ethyl-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with 3-hydroxybutanoic acid. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Another method involves the reduction of N-ethyl-3-oxobutanamide using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of N-ethyl-3-hydroxybutanamide may involve the catalytic hydrogenation of N-ethyl-3-oxobutanamide. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-ethyl-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxobutanamide.
Reduction: The compound can be reduced to form N-ethyl-3-hydroxybutanamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: N-ethyl-3-oxobutanamide.
Reduction: N-ethyl-3-hydroxybutanamine.
Substitution: Depending on the nucleophile, different substituted derivatives of N-ethyl-3-hydroxybutanamide can be formed.
Comparación Con Compuestos Similares
- N-methyl-3-hydroxybutanamide
- N-propyl-3-hydroxybutanamide
- N-ethyl-2-hydroxybutanamide
Comparison: N-ethyl-3-hydroxybutanamide is unique due to the specific positioning of the ethyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to N-methyl-3-hydroxybutanamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in reactivity and interaction with biological targets. Similarly, the position of the hydroxyl group distinguishes it from N-ethyl-2-hydroxybutanamide, affecting its chemical properties and applications.
Propiedades
IUPAC Name |
N-ethyl-3-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPBDZNJDVUEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
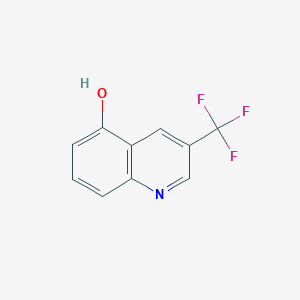
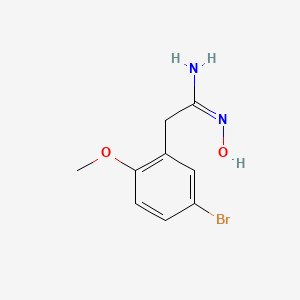
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)
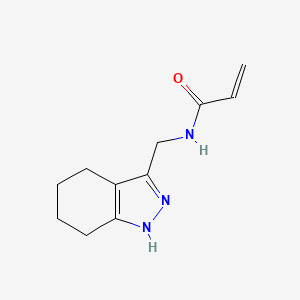
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2386035.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL](/img/structure/B2386039.png)
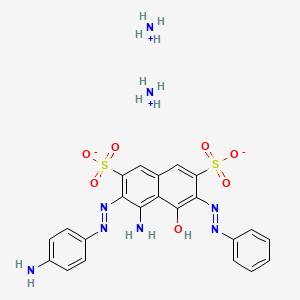
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)
